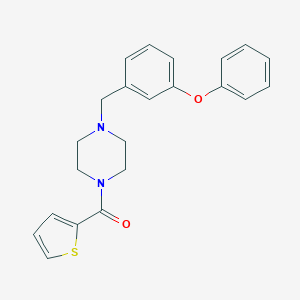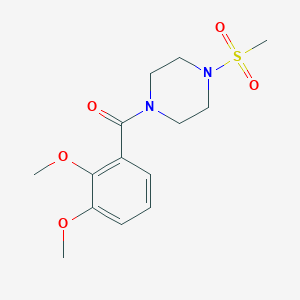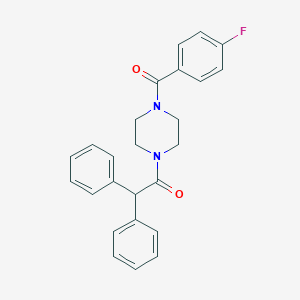
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine, also known as PBTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBTC is a piperazine derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine is not yet fully understood. However, it is believed that the compound acts on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter activity, which results in its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and prevent seizures. It has also been shown to reduce inflammation and oxidative stress, which are associated with various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured in animal models. However, there are also limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One area of research is to further investigate the compound's mechanism of action and its effects on the GABAergic system. Another area of research is to explore its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases. Additionally, research can be conducted to improve the solubility and half-life of this compound to increase its effectiveness as a therapeutic agent.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications and mechanism of action make it an important research tool for investigating various neurological disorders. Further research is needed to fully understand the compound's effects and potential applications.
Méthodes De Synthèse
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine can be synthesized using various methods, including condensation reactions and cyclization reactions. The most common method for synthesizing this compound is through the reaction of 3-phenoxybenzylamine with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid.
Applications De Recherche Scientifique
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to exhibit anticonvulsant, anxiolytic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C22H22N2O2S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H22N2O2S/c25-22(21-10-5-15-27-21)24-13-11-23(12-14-24)17-18-6-4-9-20(16-18)26-19-7-2-1-3-8-19/h1-10,15-16H,11-14,17H2 |
Clé InChI |
NGKPUXVYYXFBNL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CS4 |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanone](/img/structure/B248419.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)
